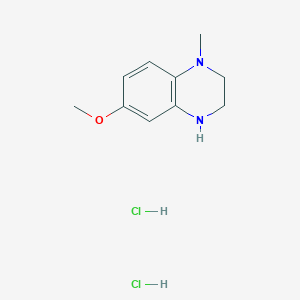

7-Methoxy-4-methyl-2,3-dihydro-1H-quinoxaline;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

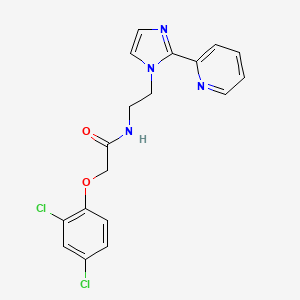

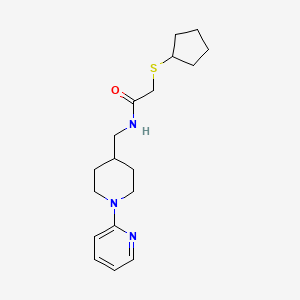

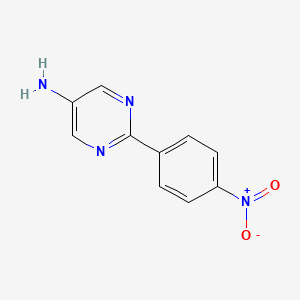

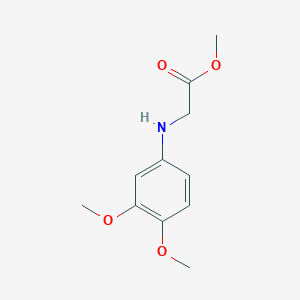

The molecular structure of 7-Methoxy-4-methyl-2,3-dihydro-1H-quinoxaline;dihydrochloride consists of a quinoxaline core, which is a type of heterocyclic compound. This core is modified with a methoxy group at the 7-position and a methyl group at the 4-position. The compound also includes two chloride ions, as indicated by the ‘dihydrochloride’ in its name.Applications De Recherche Scientifique

Antimicrobial and Antituberculosis Activity

Research has demonstrated that derivatives of quinoxaline, including those with methoxy and methyl substituents, show significant antimicrobial and antituberculosis activities. For instance, certain quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their in vitro antituberculosis activity, revealing that substituents on the quinoxaline nucleus significantly affect activity. Ethyl and benzyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide derivatives, in particular, have shown good antitubercular activity, including against drug-resistant strains of M. tuberculosis H(37)Rv, highlighting their potential as leads for new antituberculosis compounds (A. Jaso, B. Zarranz, I. Aldana, A. Monge, 2005). Additionally, novel quinoxalines have been synthesized and shown to possess broad antimicrobial activities, suggesting their usefulness in combating various microbial infections (Hanan M. Refaat, A. A. Moneer, Omneya M. Khalil, 2004).

Synthesis and Chemical Properties

Quinoxaline derivatives have been synthesized for various applications, including as ligands in asymmetric hydrogenation reactions. For example, 2,3-bis(tert-butylmethylphosphino)quinoxalines have been prepared and used with rhodium complexes to achieve high enantioselectivities and catalytic activities in the asymmetric hydrogenation of functionalized alkenes, demonstrating their utility in the synthesis of chiral pharmaceutical ingredients (T. Imamoto, K. Tamura, Zhenfeng Zhang, et al., 2012).

Vasorelaxant Effects and Potential Antihypertensive Activities

Quinoxaline derivatives have also been explored for their potential antihypertensive activities. A study on novel 7-methoxyl-2,3-disubstituted quinoxaline derivatives investigated their vasorelaxant effects, showing that certain compounds could induce endothelium-independent relaxation in vascular tissues. These findings indicate the potential of quinoxaline derivatives as small molecules with vasorelaxant effects, potentially useful for developing antihypertensive therapies (Chang-Bo Zheng, Wen-Cong Gao, Pan-Pan Pang, et al., 2021).

Pesticidal Activities

The synthesis and evaluation of quinoxaline derivatives have extended into the agricultural sector, where their pesticidal activities have been explored. Some quinoxaline derivatives have shown to possess herbicidal, fungicidal, and insecticidal activities, offering a new avenue for the discovery of novel pesticides. The broad-spectrum fungicidal activity against plant pathogens and herbicidal properties highlight the versatility of quinoxaline derivatives in pest management strategies (Xinghai Liu, Wei Yu, Li-Jing Min, et al., 2020).

Neuroprotective Properties

Quinoxaline derivatives have also been identified as neuroprotectants for cerebral ischemia, exemplified by the compound 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), which acts as an antagonist to the non-NMDA glutamate receptor. NBQX's potent and selective inhibition of the quisqualate subtype of the glutamate receptor and its protective effects against global ischemia underline the therapeutic potential of quinoxaline derivatives in neurological conditions (M. Sheardown, E. Nielsen, A. Hansen, et al., 1990).

Propriétés

IUPAC Name |

7-methoxy-4-methyl-2,3-dihydro-1H-quinoxaline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-12-6-5-11-9-7-8(13-2)3-4-10(9)12;;/h3-4,7,11H,5-6H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYFIDIXIVWDSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=C1C=CC(=C2)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate](/img/structure/B2765276.png)

![[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2765281.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2765285.png)

![4-chloro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2765286.png)

![(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2765289.png)

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2765291.png)

![6'-Bromospiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B2765292.png)